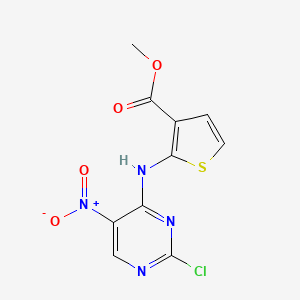
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate involves several steps. One common method includes the condensation reaction of thiophene derivatives with pyrimidine compounds under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Biological Activity
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C12H10ClN4O4S. It features a thiophene ring, a nitropyrimidine moiety, and a carboxylate group, which are significant for its biological interactions.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Microtubule Depolymerization : Similar compounds have shown the ability to depolymerize microtubules, which is critical for disrupting cell division in cancer cells .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative properties against several cancer cell lines, showing promising results in inhibiting cell growth .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Antitumor Activity
In a xenograft model using MDA-MB-435 cells, the compound was administered at a dose of 75 mg/kg three times a week. The results indicated moderate weight loss but statistically significant antitumor effects compared to control groups, demonstrating its potential as an anticancer agent .
Case Study 2: Microtubule Targeting Agents
A series of compounds related to this compound were tested for their ability to inhibit tubulin polymerization. The lead compound showed an EC50 value of approximately 19 nM, indicating strong activity against microtubules and subsequent antiproliferative effects in vitro .
Properties
Molecular Formula |
C10H7ClN4O4S |
|---|---|
Molecular Weight |
314.71 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C10H7ClN4O4S/c1-19-9(16)5-2-3-20-8(5)13-7-6(15(17)18)4-12-10(11)14-7/h2-4H,1H3,(H,12,13,14) |
InChI Key |
BTKNPAWAMPHVDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















